

A Comparative Guide to Menin-MLL Inhibitors: Alternatives to MI-463

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Compound of Interest

Compound Name: MI-463

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The interaction between menin and the mixed-lineage leukemia (MLL) protein is a critical driver in certain types of acute leukemia, particularly those with MLL gene rearrangements or NPM1 mutations. This has made the menin-MLL interaction a prime target for therapeutic intervention.

MI-463 was one of the early potent small molecule inhibitors of this interaction. However, the field has rapidly evolved, with several alternative compounds now in various stages of preclinical and clinical development. This guide provides a comparative overview of key alternatives to **MI-463**, presenting their performance based on available experimental data, detailed experimental protocols for relevant assays, and visualizations of the underlying biological pathways and experimental workflows.

Quantitative Performance Comparison of Menin-MLL Inhibitors

The following tables summarize the in vitro and cellular potency of **MI-463** and its alternatives. This data provides a snapshot of their relative efficacy in disrupting the menin-MLL interaction and inhibiting the growth of leukemia cells.

Table 1: In Vitro Potency of Menin-MLL Inhibitors

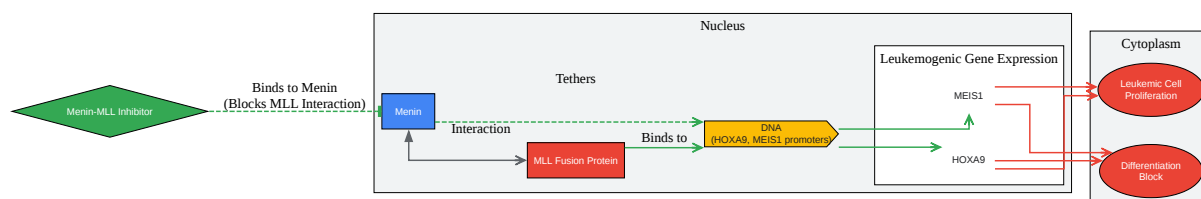
Compound	Target	Assay Type	IC50 (nM)	Ki (nM)
MI-463	Menin-MLL Interaction	Fluorescence Polarization	15.3[1]	-
MI-503	Menin-MLL Interaction	Fluorescence Polarization	14.7[2][3]	9.3
Revumenib (SNDX-5613)	Menin-MLL Interaction	-	10-20[4]	0.149[4]
Ziftomenib (KO-539)	Menin-MLL Interaction	-	<25 (in various MLL-r and NPM1mut cell lines)[5]	-
DSP-5336	Menin-MLL Interaction	TR-FRET	≤ 50[6]	-
JNJ-75276617 (Bleximenib)	Menin-KMT2A Interaction	-	0.1 (human)[7], 0.045 (mouse)[7]	-

Table 2: Cellular Activity of Menin-MLL Inhibitors in Leukemia Cell Lines

Compound	Cell Line(s)	Assay Type	GI50/IC50 (μM)
MI-463	MLL-AF9 transformed murine bone marrow cells	Growth Inhibition	0.23[1][8]
MI-503	MLL-AF9 transformed murine bone marrow cells	Growth Inhibition	0.22[2][9]
Human MLL leukemia cell lines	Growth Inhibition	0.25 - 0.57[2][9]	
Revumenib (SNDX-5613)	MV4;11, RS4;11, MOLM-13, KOPN-8	Anti-proliferative	0.01 - 0.02[10]
Ziftomenib (KO-539)	MOLM13, MV411, OCI-AML2, OCI-AML3	Cell Viability	<0.025
DSP-5336	MV4-11, MOLM-13, KOPN-8	Anti-proliferative	0.01 - 0.03[6]
JNJ-75276617 (Bleximenib)	OCI-AML3	Anti-proliferative	0.045
RS4:11	Anti-proliferative	0.040	

Signaling Pathway and Mechanism of Action

Menin-MLL inhibitors function by disrupting the protein-protein interaction between menin and the N-terminus of MLL or MLL-fusion proteins.[11] This interaction is crucial for the recruitment of the MLL complex to chromatin, where it promotes the expression of downstream target genes, most notably HOXA9 and MEIS1.[9][12] These genes are critical for maintaining the undifferentiated and proliferative state of leukemic cells. By inhibiting the menin-MLL interaction, these compounds lead to the downregulation of HOXA9 and MEIS1 expression, which in turn induces differentiation and apoptosis of the cancer cells.[5][9][12]

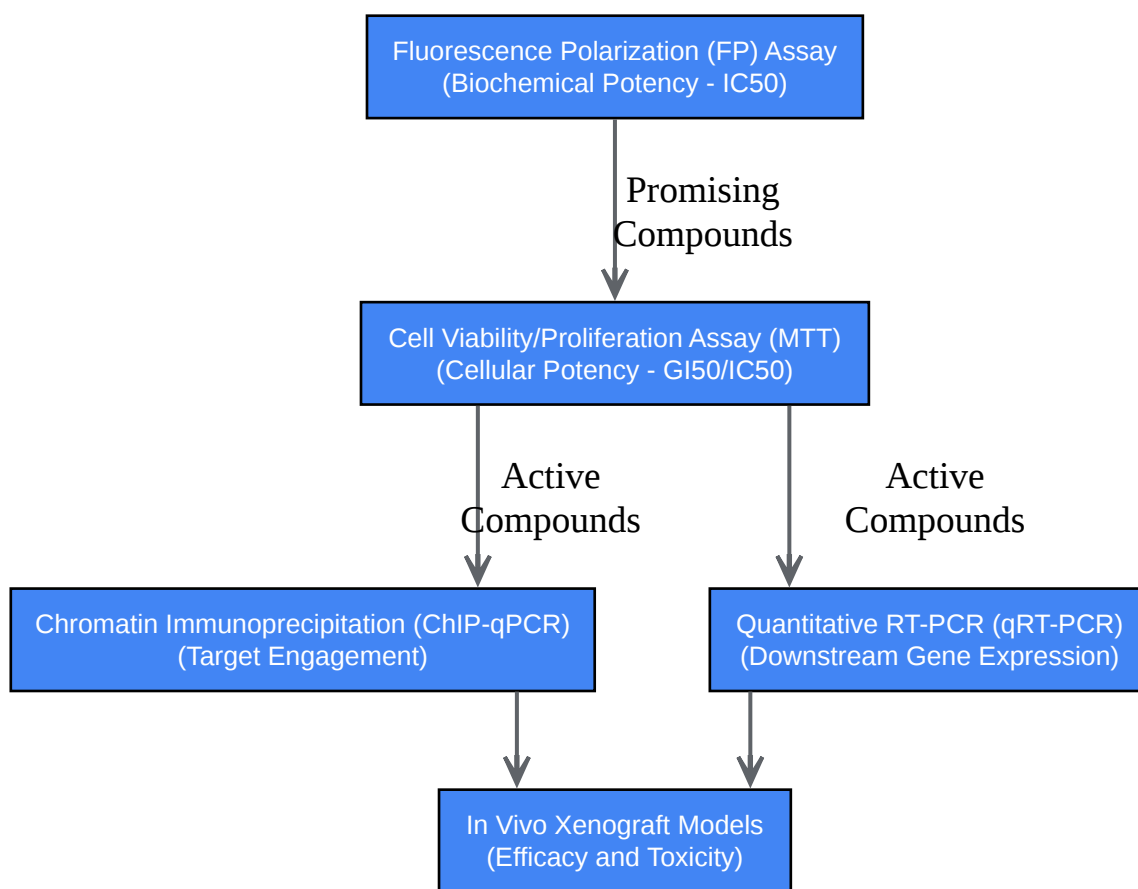


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Caption: Menin-MLL Signaling Pathway in Leukemia.

Experimental Workflow for Inhibitor Evaluation

The evaluation of novel menin-MLL inhibitors typically follows a standardized workflow, progressing from in vitro biochemical assays to cellular and in vivo models. This multi-step process allows for a comprehensive characterization of a compound's potency, selectivity, and therapeutic potential.



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Caption: Experimental Workflow for Menin-MLL Inhibitors.

Detailed Experimental Protocols

Below are detailed methodologies for key experiments commonly used in the evaluation of menin-MLL inhibitors.

Fluorescence Polarization (FP) Assay for Menin-MLL Interaction

This assay quantitatively measures the ability of a compound to disrupt the interaction between menin and an MLL-derived peptide.

- Reagents and Materials:
 - Purified recombinant human menin protein.

- Fluorescently labeled MLL peptide (e.g., FAM-labeled MLL(1-15)).
- Assay buffer: 20 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1 mM DTT, 0.01% Tween-20.
- Test compounds dissolved in DMSO.
- 384-well, low-volume, black, round-bottom plates.
- Plate reader with fluorescence polarization capabilities.
- Protocol:
 - Prepare a solution of menin protein and the fluorescently labeled MLL peptide in the assay buffer. The concentrations should be optimized to yield a stable and robust polarization signal.
 - Serially dilute the test compounds in DMSO, and then further dilute in assay buffer.
 - In a 384-well plate, add the menin/fluorescent peptide solution to each well.
 - Add the diluted test compounds to the wells. Include wells with DMSO only as a negative control (maximum polarization) and wells with only the fluorescent peptide as a positive control (minimum polarization).
 - Incubate the plate at room temperature for 1-2 hours, protected from light.
 - Measure the fluorescence polarization using a plate reader with appropriate excitation and emission wavelengths for the fluorophore used.
 - Calculate the IC₅₀ values by fitting the data to a four-parameter logistic equation.

Cell Viability (MTT) Assay

This colorimetric assay assesses the impact of the inhibitors on the metabolic activity of leukemia cell lines, which is an indicator of cell viability and proliferation.

- Reagents and Materials:
 - MLL-rearranged or NPM1-mutated leukemia cell lines (e.g., MV4-11, MOLM-13).

- Complete cell culture medium (e.g., RPMI-1640 with 10% FBS).
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
- Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide).
- 96-well clear flat-bottom plates.
- Microplate reader capable of measuring absorbance at 570 nm.
- Protocol:
 - Seed the leukemia cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 μ L of complete medium.[\[13\]](#)
 - Incubate the cells for 24 hours at 37°C in a humidified 5% CO₂ incubator.
 - Prepare serial dilutions of the test compounds in complete medium.
 - Add 100 μ L of the diluted compounds to the respective wells. Include wells with medium and DMSO as a vehicle control.
 - Incubate the plate for 72 hours at 37°C.
 - Add 20 μ L of MTT solution to each well and incubate for 4 hours at 37°C.
 - Add 100 μ L of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.
 - Measure the absorbance at 570 nm using a microplate reader.
 - Calculate the GI₅₀/IC₅₀ values by normalizing the data to the vehicle control and fitting to a dose-response curve.

Chromatin Immunoprecipitation (ChIP) followed by qPCR

ChIP-qPCR is used to determine if the inhibitor can displace the menin-MLL complex from the promoter regions of its target genes.

- Reagents and Materials:

- Leukemia cell line (e.g., MOLM-13).
- Test inhibitor and DMSO.
- Formaldehyde (37%).
- Glycine.
- ChIP lysis buffer, dilution buffer, wash buffers, and elution buffer.
- Antibodies against menin or MLL.
- Protein A/G magnetic beads.
- RNase A and Proteinase K.
- qPCR primers for the promoter regions of HOXA9 and MEIS1.
- SYBR Green qPCR master mix.
- Real-time PCR system.

- Protocol:

- Treat leukemia cells with the test inhibitor or DMSO for 48-72 hours.
- Cross-link proteins to DNA by adding formaldehyde to a final concentration of 1% and incubating for 10 minutes at room temperature.
- Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM.
- Lyse the cells and sonicate the chromatin to obtain DNA fragments of 200-500 bp.

- Incubate the sheared chromatin with an antibody against menin or MLL overnight at 4°C with rotation.
- Add Protein A/G magnetic beads to pull down the antibody-protein-DNA complexes.
- Wash the beads to remove non-specific binding.
- Elute the complexes from the beads and reverse the cross-links by heating at 65°C overnight.
- Treat with RNase A and Proteinase K to remove RNA and protein.
- Purify the immunoprecipitated DNA.
- Perform qPCR using primers specific for the promoter regions of HOXA9 and MEIS1.
- Analyze the data as a percentage of input DNA to determine the change in protein occupancy at the target gene promoters.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

qRT-PCR is employed to measure the mRNA levels of downstream target genes, such as HOXA9 and MEIS1, following inhibitor treatment.

- Reagents and Materials:
 - Leukemia cell line.
 - Test inhibitor and DMSO.
 - RNA extraction kit (e.g., TRIzol or column-based kits).
 - Reverse transcription kit.
 - qPCR primers for HOXA9, MEIS1, and a housekeeping gene (e.g., GAPDH or ACTB).
 - SYBR Green qPCR master mix.

- Real-time PCR system.
- Protocol:
 - Treat leukemia cells with the test inhibitor or DMSO for 24-72 hours.
 - Harvest the cells and extract total RNA using a preferred method.
 - Assess RNA quality and quantity.
 - Synthesize cDNA from the total RNA using a reverse transcription kit.
 - Perform qPCR using primers for HOXA9, MEIS1, and the housekeeping gene.
 - Analyze the data using the $\Delta\Delta C_t$ method to determine the relative fold change in gene expression, normalized to the housekeeping gene and the DMSO control.

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